molecular formula C17H20N4O4S B2911918 4-{4-cyano-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941240-68-2

4-{4-cyano-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide

Cat. No. B2911918
CAS RN: 941240-68-2
M. Wt: 376.43
InChI Key: LSRKLTJLTOQNKE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a cyano group (-CN), an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom), a tetrahydrofuran ring (a five-membered ring containing one oxygen atom), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure would likely cause it to be fairly rigid, and the different functional groups would likely have different effects on the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the cyano group is often reactive, particularly in reactions involving nucleophilic addition. The oxazole ring is also a site of potential reactivity, particularly in reactions involving electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could make it more soluble in polar solvents, while the presence of the nonpolar benzene ring could make it more soluble in nonpolar solvents .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that indole derivatives, which share some structural similarities with the compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a manner that results in a variety of biological effects.

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological activities . This suggests that the compound could potentially influence multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that the solubility of a compound in water and other polar solvents can significantly influence its pharmacokinetic properties .

Result of Action

It is known that indole derivatives can exhibit a variety of biological activities . This suggests that the compound could potentially have a range of molecular and cellular effects.

Action Environment

It is known that the chemical and physical properties of a compound, such as its solubility and stability, can be influenced by environmental factors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

4-[4-cyano-5-(oxolan-2-ylmethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-21(2)26(22,23)14-7-5-12(6-8-14)16-20-15(10-18)17(25-16)19-11-13-4-3-9-24-13/h5-8,13,19H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRKLTJLTOQNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyano-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

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